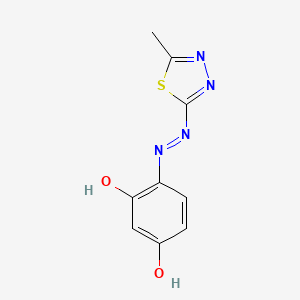
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is an organic compound that belongs to the class of benzenediols It features a benzene ring substituted with two hydroxyl groups and an azo group linked to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- typically involves the diazotization of 5-methyl-1,3,4-thiadiazole-2-amine followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol (1,3-Benzenediol): Similar structure but lacks the azo and thiadiazole groups.
Catechol (1,2-Benzenediol): Differently positioned hydroxyl groups.
Hydroquinone (1,4-Benzenediol): Hydroxyl groups in para position.
Uniqueness
1,3-Benzenediol, 4-((5-methyl-1,3,4-thiadiazol-2-yl)azo)- is unique due to the presence of the azo and thiadiazole groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
91676-90-3 |
|---|---|
Fórmula molecular |
C9H8N4O2S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H8N4O2S/c1-5-10-12-9(16-5)13-11-7-3-2-6(14)4-8(7)15/h2-4,14-15H,1H3 |
Clave InChI |
LQXHRHULMHSBNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)N=NC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















